molecular formula C17H20Cl2O4 B12767930 Ethyl-1-(((2,4-dichlorophenyl)acetyl)oxy)cyclohexane-carboxylate CAS No. 361366-16-7

Ethyl-1-(((2,4-dichlorophenyl)acetyl)oxy)cyclohexane-carboxylate

Cat. No.: B12767930
CAS No.: 361366-16-7
M. Wt: 359.2 g/mol
InChI Key: RDKYUGAYISTHTP-UHFFFAOYSA-N
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Description

Ethyl-1-(((2,4-dichlorophenyl)acetyl)oxy)cyclohexane-carboxylate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is a metabolite of spirodiclofen, a pesticide used in agriculture . Its unique structure, which includes a cyclohexane ring and dichlorophenyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-1-(((2,4-dichlorophenyl)acetyl)oxy)cyclohexane-carboxylate typically involves the esterification of 2,4-dichlorophenylacetic acid with cyclohexanecarboxylic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl-1-(((2,4-dichlorophenyl)acetyl)oxy)cyclohexane-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Ethyl-1-(((2,4-dichlorophenyl)acetyl)oxy)cyclohexane-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, spirodiclofen.

    Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: Utilized in the development of pesticides and other agrochemical products.

Mechanism of Action

The mechanism of action of Ethyl-1-(((2,4-dichlorophenyl)acetyl)oxy)cyclohexane-carboxylate involves its interaction with specific molecular targets. In the context of its use as a pesticide metabolite, it may inhibit certain enzymes or disrupt cellular processes in pests. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Spirodiclofen: The parent compound from which Ethyl-1-(((2,4-dichlorophenyl)acetyl)oxy)cyclohexane-carboxylate is derived.

    2,4-Dichlorophenylacetic Acid: A precursor in the synthesis of the compound.

    Cyclohexanecarboxylic Acid: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific ester linkage and the presence of both a cyclohexane ring and a dichlorophenyl group. These structural features contribute to its distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

361366-16-7

Molecular Formula

C17H20Cl2O4

Molecular Weight

359.2 g/mol

IUPAC Name

ethyl 1-[2-(2,4-dichlorophenyl)acetyl]oxycyclohexane-1-carboxylate

InChI

InChI=1S/C17H20Cl2O4/c1-2-22-16(21)17(8-4-3-5-9-17)23-15(20)10-12-6-7-13(18)11-14(12)19/h6-7,11H,2-5,8-10H2,1H3

InChI Key

RDKYUGAYISTHTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCC1)OC(=O)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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